An In-Depth Technical Guide to 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and conformational rigidity offer a unique three-dimensional architecture that can enhance the pharmacological properties of bioactive molecules.[1][2] Compounds incorporating the azetidine moiety have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3] Furthermore, the azetidine framework can improve key pharmacokinetic parameters such as metabolic stability and solubility, making it an attractive building block in drug discovery and development.[1]
This guide focuses on a specific, synthetically versatile derivative: 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate . This compound incorporates a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an ethyl ester at the 2-position of the azetidine ring. The Boc group provides a stable yet readily cleavable protecting group, essential for multi-step organic synthesis, while the ethyl ester offers a handle for further chemical transformations. This guide will provide a comprehensive overview of the physicochemical properties, a detailed synthetic protocol, spectroscopic characterization, reactivity profile, and potential applications of this valuable synthetic intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key properties of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₄ | [4] |
| Molecular Weight | 229.27 g/mol | [4] |
| Appearance | Expected to be a colorless to pale yellow oil or solid | Inferred from related compounds |
| Boiling Point | Not explicitly reported; expected to be >200 °C at atmospheric pressure | Inferred from related compounds |
| Density | Not explicitly reported; expected to be ~1.1 g/cm³ | Inferred from related compounds |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | Inferred from general chemical properties |
| CAS Number | 1260639-22-2 | [5] |
Synthesis of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate
The most direct and common method for the synthesis of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate is the esterification of its corresponding carboxylic acid precursor, 1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid . This precursor is commercially available or can be synthesized through various established routes.[6]
Experimental Protocol: Ethyl Esterification
This protocol describes a standard procedure for the ethyl esterification of N-Boc-azetidine-2-carboxylic acid. The causality behind the choice of reagents is to facilitate a clean and efficient conversion under mild conditions.
Materials:
-
1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid
-
Ethanol (absolute)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol (1.5 eq).
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 4-dimethylaminopyridine (DMAP, 0.1 eq) followed by the portion-wise addition of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq). DMAP acts as a nucleophilic catalyst to accelerate the esterification, while DCC is the carbodiimide coupling agent that activates the carboxylic acid.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A white precipitate of dicyclohexylurea (DCU), the byproduct of the DCC coupling, will form as the reaction proceeds.
-
Workup: Upon completion, filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted acid and DMAP) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of synthetic compounds. Below are the expected spectroscopic data for 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
δ ~4.2 ppm (q, 2H): Quartet corresponding to the -OCH₂- protons of the ethyl ester, coupled to the methyl protons.
-
δ ~4.0-4.2 ppm (m, 1H): Multiplet for the proton at the C2 position of the azetidine ring.
-
δ ~3.7-3.9 ppm (m, 2H): Multiplets for the two protons at the C4 position of the azetidine ring.
-
δ ~2.1-2.4 ppm (m, 2H): Multiplets for the two protons at the C3 position of the azetidine ring.
-
δ ~1.4 ppm (s, 9H): A sharp singlet for the nine equivalent protons of the tert-butyl group of the Boc protecting group.
-
δ ~1.2 ppm (t, 3H): Triplet for the methyl protons (-CH₃) of the ethyl ester, coupled to the methylene protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
δ ~172 ppm: Carbonyl carbon of the ethyl ester.
-
δ ~156 ppm: Carbonyl carbon of the Boc protecting group.
-
δ ~80 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~61 ppm: Methylene carbon (-OCH₂-) of the ethyl ester.
-
δ ~58 ppm: Carbon at the C2 position of the azetidine ring.
-
δ ~46 ppm: Carbon at the C4 position of the azetidine ring.
-
δ ~28 ppm: Methyl carbons of the tert-butyl group.
-
δ ~25 ppm: Carbon at the C3 position of the azetidine ring.
-
δ ~14 ppm: Methyl carbon of the ethyl ester.
IR (Infrared) Spectroscopy:
-
~2975 cm⁻¹: C-H stretching of the alkyl groups.
-
~1745 cm⁻¹: Strong C=O stretching of the ethyl ester carbonyl.
-
~1700 cm⁻¹: Strong C=O stretching of the Boc carbamate carbonyl.
-
~1160 cm⁻¹: C-O stretching.
Mass Spectrometry (MS):
-
[M+H]⁺: Expected at m/z = 230.1392
-
[M+Na]⁺: Expected at m/z = 252.1211
-
A characteristic fragmentation pattern would involve the loss of the tert-butyl group (-57) or the entire Boc group (-101).
Reactivity Profile
The reactivity of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate is primarily dictated by the three main components of the molecule: the N-Boc protecting group, the ethyl ester, and the strained azetidine ring.
Reactions of the N-Boc Protecting Group
The Boc group is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions.
-
Deprotection: Treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane, or hydrogen chloride (HCl) in an organic solvent, will efficiently remove the Boc group to yield the corresponding secondary amine, ethyl azetidine-2-carboxylate, as a salt. This is a common step in peptide synthesis and the elaboration of the azetidine scaffold.
Reactions of the Ethyl Ester
The ethyl ester can undergo various transformations typical of esters.
-
Hydrolysis: Saponification with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent will hydrolyze the ethyl ester to the corresponding carboxylic acid, 1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid.
-
Amidation: The ester can be converted to an amide by reaction with an amine, often requiring elevated temperatures or the use of a catalyst.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (1-(tert-butoxycarbonyl)azetidin-2-yl)methanol.
Reactions Involving the Azetidine Ring
The strained four-membered ring can undergo ring-opening reactions under certain conditions.
-
Nucleophilic Ring Opening: While the N-Boc group generally deactivates the nitrogen towards nucleophilic attack, under harsh conditions or with specific activation, the ring can be opened by nucleophiles. However, this is less common for N-Boc protected azetidines compared to those with electron-withdrawing N-substituents.
Reactivity Pathway Diagram
Caption: Key reaction pathways of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate.
Applications in Research and Drug Development
1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its bifunctional nature allows for selective manipulation at either the nitrogen or the C2 position.
-
Peptidomimetics: Following Boc deprotection, the resulting secondary amine can be incorporated into peptide chains to introduce conformational constraints, which can lead to enhanced biological activity and metabolic stability of the resulting peptides.
-
Synthesis of Novel Heterocycles: The functional groups on this molecule can be used as handles to construct more complex heterocyclic systems. For example, the ester can be converted to other functional groups that can then participate in intramolecular cyclization reactions.
-
Fragment-Based Drug Discovery: As a small, rigid scaffold, this molecule and its derivatives can be used in fragment-based screening to identify new starting points for drug discovery programs. The azetidine core can serve as a central scaffold to which other fragments are attached to build up a potent drug candidate.
Conclusion
1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate is a synthetically useful building block that provides access to the medicinally important azetidine scaffold. Its properties, well-defined synthesis, and predictable reactivity make it a valuable tool for researchers and scientists in the field of organic synthesis and drug development. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective utilization in the design and synthesis of novel bioactive compounds.
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Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]
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Singh, R., & Czekelius, C. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 13(2), 187-205. [Link]
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PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. [Link]
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ResearchGate. Synthesis of L-Azetidine-2-Carboxylic Acid. [Link]
- Google Patents.
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